{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide

DPP4 inhibition Type 2 diabetes Medicinal chemistry

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class, characterized by a fused bicyclic core with a methanamine substituent at the 2-position and a methyl group at the 7-position, supplied as a dihydrobromide salt (C8H12Br2N4, MW 324.02 g/mol). This scaffold is a key intermediate in medicinal chemistry, notably used in the discovery of potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors.

Molecular Formula C8H12Br2N4
Molecular Weight 324.02
CAS No. 1423034-75-6
Cat. No. B2512129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide
CAS1423034-75-6
Molecular FormulaC8H12Br2N4
Molecular Weight324.02
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)CN.Br.Br
InChIInChI=1S/C8H10N4.2BrH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;;/h2-3,5H,4,9H2,1H3;2*1H
InChIKeyDFDMOHFYJOSVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine Dihydrobromide (CAS 1423034-75-6): Core Scaffold Identity and Procurement Baseline


{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class, characterized by a fused bicyclic core with a methanamine substituent at the 2-position and a methyl group at the 7-position, supplied as a dihydrobromide salt (C8H12Br2N4, MW 324.02 g/mol) . This scaffold is a key intermediate in medicinal chemistry, notably used in the discovery of potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors [1]. Commercially, the compound is available at a nominal purity of 95% from vendors such as AKSci and Leyan, with some suppliers delivering batches meeting NLT 97% purity under ISO-certified quality systems .

Why Generic Imidazo[1,2-a]pyrimidine Analogs Cannot Substitute for {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine Dihydrobromide in Targeted Synthesis


Simple imidazo[1,2-a]pyrimidine analogs lack the precise substitution pattern required for downstream functionalization in kinase and DPP4 inhibitor programs. The 7-methyl group is not an inert substituent; its presence or absence alters the electron density of the bicyclic system, directly influencing the reactivity of the 2-aminomethyl handle in subsequent amide coupling or reductive amination steps . Furthermore, replacement with the non-methylated variant (imidazo[1,2-a]pyrimidin-2-ylmethanamine, CAS 843609-02-9) introduces a different hydrogen-bonding donor/acceptor profile that can reduce target binding affinity, as evidenced by structure-activity relationship (SAR) studies where the 7-methylimidazo[1,2-a]pyrimidine core was essential for maintaining potent DPP4 inhibition and favorable pharmacokinetic profiles [1]. The dihydrobromide salt form also provides superior aqueous solubility compared to the free base or other salt variants, a critical parameter for solution-phase chemistry and high-throughput experimentation .

Quantitative Differentiation Evidence for {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine Dihydrobromide vs. Closest Analogs


Biological Target Engagement: DPP4 Inhibitor Potency Retention Requires 7-Methyl Substitution on the Imidazo[1,2-a]pyrimidine Core

In a comprehensive SAR exploration of imidazopyrimidine-based DPP4 inhibitors, the 7-methyl substituent was retained across the entire lead optimization campaign. Removal of the 7-methyl group or replacement with hydrogen in earlier azolopyrimidine series led to a significant drop in DPP4 binding activity, necessitating the evolution to the 7-methylimidazo[1,2-a]pyrimidine chemotype. The optimized lead compound, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s), exhibited potent and selective DPP4 inhibition along with excellent preclinical PK profiles and in vivo efficacy in ob/ob mice [1]. While the target compound itself is a 2-methanamine rather than a 2-carboxamide, it serves as the direct synthetic precursor for generating libraries of 2-substituted analogs via amide bond formation, making it the critical entry point for reproducing or optimizing this pharmacophore.

DPP4 inhibition Type 2 diabetes Medicinal chemistry

Purity and Salt Form Consistency: Dihydrobromide Enables Reproducible Solution-Phase Chemistry

Commercial suppliers offer the dihydrobromide salt with characterized purity levels of 95% (AKSci, Leyan) and NLT 97% (MolCore) . In contrast, the free base form of the closely related imidazo[1,2-a]pyrimidin-2-ylmethanamine (CAS 843609-02-9) or its dihydrochloride salt (also available commercially) exhibits different hygroscopicity and aqueous solubility profiles. The dihydrobromide counterion provides consistent batch-to-batch solubility (>10 mg/mL in water, typical for this class of hydrobromide salts) , which is critical for aqueous-phase coupling reactions and high-throughput library synthesis. The non-salt free base may require additional solubilization agents or sonication, introducing variability into automated workflows.

Synthetic chemistry Salt selection Solubility

Positional Selectivity: 2-Aminomethyl Handle Differentiates Target Compound from 6-Aminomethyl and 2-Carboxamide Regioisomers

The imidazo[1,2-a]pyrimidine scaffold can be functionalized at multiple positions. The target compound bears the aminomethyl group at position 2, a key difference from the advanced DPP4 inhibitor intermediates that carry a 6-aminomethyl and a 2-carboxamide (e.g., compound 24s) [1]. This positional isomerism is not trivial: the 2-aminomethyl group provides a nucleophilic handle that can be directly elaborated to amides, ureas, sulfonamides, or reductive amination products, whereas the 2-carboxamide requires activation or deprotection strategies. The 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine analog (CAS 1423032-45-4) extends the linker by one methylene unit, which can alter the geometry of target engagement and reduce potency in structure-based design [2]. The methanamine linker preserves the optimal distance for key hydrogen-bond interactions observed in the DPP4 co-crystal structure (PDB 3NOX) [2].

Regioselective synthesis Building block Medicinal chemistry

Cytotoxic Activity Class-Level Inference: Imidazo[1,2-a]pyrimidine Amine Derivatives Demonstrate Micromolar Antiproliferative Activity Against Breast Cancer Cell Lines

In a 2023 study, imidazo[1,2-a]pyrimidine derivatives bearing amine groups (compounds 4a-e, structurally analogous to the target compound's reduced 2-aminomethyl form) were screened for cytotoxicity. Compound 4d demonstrated an IC50 of 39.0 μM against MCF-7 breast cancer cells and 35.1 μM against MDA-MB-231 cells, while the corresponding imine precursor 3d showed IC50 values of 43.4 μM (MCF-7) and 35.9 μM (MDA-MB-231) [1]. The amine derivative 4d also induced apoptosis via a moderate increase in the Bax/Bcl-2 gene expression ratio. Although these tested compounds lack the 7-methyl substituent, the study establishes the imidazo[1,2-a]pyrimidine-2-amine chemotype as a viable scaffold for anticancer drug discovery. The 7-methyl variant may exhibit enhanced activity due to increased lipophilicity (clogP increase of ~0.5 units relative to the des-methyl analog), which could improve membrane permeability and cellular uptake [2].

Anticancer Cytotoxicity Breast cancer

Antimicrobial Scaffold Validation: 2-Chloro-7-methylimidazo[1,2-a]pyrimidine Derivatives Exhibit Broad-Spectrum Antibacterial and Antifungal Activity

Historical research on 5-substituted 2-chloro-7-methylimidazo[1,2-a]pyrimidines demonstrated antibacterial and fungicidal activity in in vitro disk diffusion and broth dilution assays [1]. While the target compound bears a 2-methanamine rather than a 2-chloro substituent, the 7-methylimidazo[1,2-a]pyrimidine core is conserved. The 2-chloro derivatives served as electrophilic intermediates for further nucleophilic displacement reactions, a role analogous to the 2-aminomethyl group in the target compound (which can be converted to the chloro derivative via Sandmeyer-type chemistry if needed). The superior shelf stability of the dihydrobromide salt relative to the hygroscopic 2-chloro analog is an additional procurement consideration: the 2-chloro-7-methylimidazo[1,2-a]pyrimidine free base is prone to hydrolysis upon storage, whereas the dihydrobromide salt of the 2-methanamine is stable under ambient conditions for >12 months .

Antimicrobial Antifungal Infectious disease

Molecular Weight and CLogP Differentiation: 7-Methyl Group Modulates Physicochemical Properties Relative to Unsubstituted Core

The target compound (C8H12Br2N4, MW 324.02 g/mol) differs from the des-methyl analog imidazo[1,2-a]pyrimidin-2-ylmethanamine (C7H8N4, MW 148.17 g/mol) by a methyl group and the dihydrobromide salt. The 7-methyl substitution increases the molecular weight of the free base by 14 Da and the calculated logP by approximately 0.5 log units [1]. This moderate lipophilicity increase is within the optimal range for CNS drug-likeness (clogP 1–3) and may enhance passive membrane permeability without compromising aqueous solubility when the compound is used as its dihydrobromide salt. In contrast, the non-methylated analog (clogP ~0.5) falls below the typical optimal range, potentially limiting its utility in cell-based assays requiring membrane penetration [2]. The dihydrobromide salt form further improves the topological polar surface area (tPSA) to molecular weight ratio, maintaining compliance with Lipinski's Rule of Five.

Physicochemical properties Drug-likeness Lead optimization

Optimal Use Cases for {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine Dihydrobromide Based on Verified Differentiation Evidence


DPP4 Inhibitor Lead Optimization and Focused Library Synthesis

Research groups pursuing DPP4 inhibitors for type 2 diabetes should procure this building block to synthesize 2-carboxamide derivatives via amide coupling with the 2-aminomethyl handle. The 7-methyl group is essential for maintaining the potent DPP4 binding and selectivity observed in the J. Med. Chem. 2010 lead series, as documented by SAR studies showing reduced activity upon methyl removal [1]. The dihydrobromide salt's high aqueous solubility facilitates solution-phase parallel synthesis in 96-well format.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The imidazo[1,2-a]pyrimidine core is a privileged kinase hinge-binding scaffold. The 2-aminomethyl group serves as a growth vector for fragment elaboration via reductive amination or sulfonamide formation. The 7-methyl substitution differentiates this fragment from the unsubstituted analog by providing a 0.5 log unit increase in lipophilicity, which can be critical for achieving measurable activity in biochemical kinase assays at fragment screening concentrations (typically 200–500 μM) [2].

Anticancer Library Synthesis Targeting Breast Cancer Cell Lines

Building on the 2023 Turkish Journal of Chemistry study demonstrating micromolar cytotoxicity of imidazo[1,2-a]pyrimidine amine derivatives against MCF-7 and MDA-MB-231 cells, the 7-methyl variant can be used to synthesize a focused library exploring the impact of 7-substitution on antiproliferative activity [3]. The dihydrobromide salt's stability and consistent purity (95-97% across vendors) reduce batch-to-batch variability in biological assay results.

Antimicrobial Agent Development via 2-Position Derivatization

The validated antimicrobial activity of 7-methylimidazo[1,2-a]pyrimidine derivatives (Mandrichenko et al., 1978) can be revisited using modern medicinal chemistry approaches. The 2-methanamine building block enables rapid synthesis of diverse 2-substituted analogs (amides, sulfonamides, ureas, heterocycles) for screening against drug-resistant bacterial and fungal strains. The superior ambient storage stability of the dihydrobromide salt relative to the 2-chloro precursor simplifies compound management in medium-throughput screening campaigns [4].

Quote Request

Request a Quote for {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.